Stachyose hydrate

Description

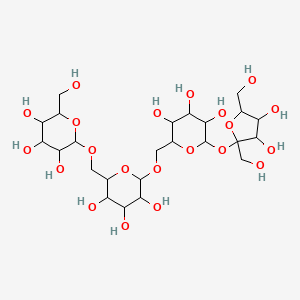

Structure

2D Structure

Properties

IUPAC Name |

2-[[6-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZIYBXSHAGNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861971 | |

| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-55-3 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Stachyose Hydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose hydrate, a functional tetrasaccharide, is garnering significant interest in the pharmaceutical and nutraceutical fields for its prebiotic properties and potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its concentration in various plant materials. Furthermore, it presents comprehensive, research-grade protocols for the extraction, purification, and quantification of this compound, enabling researchers to obtain high-purity material for laboratory investigation. This document aims to serve as a critical resource for the scientific community engaged in the research and development of stachyose-based products.

Natural Sources of this compound

Stachyose is a member of the raffinose family of oligosaccharides (RFOs) and is found in a wide variety of plants, particularly in their seeds, tubers, and rhizomes.[1] Legumes are among the most abundant and commercially viable sources of stachyose.[2][3] Additionally, certain traditional medicinal plants are known to contain significant quantities of this oligosaccharide.[3][4] The concentration of stachyose can vary considerably depending on the plant species, cultivar, and growing conditions.[3][5]

Below is a summary of notable natural sources of stachyose and their reported concentrations.

| Plant Source | Family | Part | Stachyose Content (mg/g dry matter unless specified) | Other Major RFOs Present |

| Soybean (Glycine max) | Fabaceae | Seeds | 2.0 - 56.2 | Raffinose, Verbascose[2][3] |

| Lupin (Lupinus) | Fabaceae | Seeds | Stachyose is the dominant oligosaccharide[3] | Raffinose, Verbascose[3] |

| Pea (Pisum sativum) | Fabaceae | Seeds | Variable, can be the dominant RFO in some cultivars[3][6] | Raffinose, Verbascose[3][6] |

| Chickpea (Cicer arietinum) | Fabaceae | Seeds | 50.6 - 53.0 | Raffinose, Verbascose, Ciceritol[6] |

| Green Beans (Phaseolus vulgaris) | Fabaceae | Seeds | Present[1] | Raffinose[1] |

| Faba Bean (Vicia faba) | Fabaceae | Seeds | Lower content compared to other legumes[3] | Verbascose (often dominant)[3] |

| African Yam Bean (Sphenostylis stenocarpa) | Fabaceae | Seeds | ~38.4 (total α-galactosides) | Raffinose, Verbascose[5] |

| Pigeon Pea (Cajanus cajan) | Fabaceae | Seeds | Variable[5] | Verbascose (often dominant)[5] |

| Chinese Artichoke (Stachys affinis, Stachys tuberifera) | Lamiaceae | Rhizomes | Primary storage carbohydrate, high content[7][8] | N/A |

| Rehmannia glutinosa | Scrophulariaceae | Roots | High content, can be over 650 mg/g in certain extracts[3][9] | Raffinose, Sucrose[9] |

Extraction and Purification Methodologies

The extraction of stachyose from plant materials for research purposes requires methods that ensure high yield and purity. Common techniques include solvent extraction, followed by purification steps to remove lipids, proteins, and other sugars.[10]

Experimental Protocol: Extraction of Stachyose from Legume Seeds

This protocol is a composite method based on established laboratory procedures for extracting oligosaccharides from leguminous seeds such as soybeans.

Materials and Reagents:

-

Dried legume seeds (e.g., soybeans)

-

Chloroform

-

Ethanol (95% and varying concentrations, e.g., 70%)

-

Deionized water

-

Grinder or mill

-

Reflux apparatus

-

Filtration system (e.g., Whatman No. 1 filter paper, vacuum filtration)

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer (optional)

Methodology:

-

Sample Preparation:

-

Grind the dried legume seeds into a fine powder (e.g., to pass through a 40-mesh sieve).

-

Dry the powder in an oven at 60°C for 18 hours to remove residual moisture.[1]

-

-

Defatting:

-

Place 10 g of the dried powder into a flask.

-

Add 100 mL of chloroform and reflux for 2 hours at 60°C to remove lipids.[1]

-

Filter the mixture to separate the solid residue from the chloroform. Discard the chloroform fraction.

-

Air-dry the defatted residue to remove any remaining chloroform.

-

-

Stachyose Extraction:

-

Transfer the defatted powder to a new flask.

-

Add 100 mL of 70% ethanol (v/v in deionized water). The optimal ethanol concentration may vary depending on the specific legume.

-

Reflux the mixture at 80°C for 2 hours with constant stirring.[1]

-

After extraction, cool the mixture and filter it to separate the liquid extract from the solid residue.

-

The resulting supernatant is the crude stachyose extract.

-

-

Concentration:

-

Concentrate the crude extract using a rotary evaporator at a reduced pressure and a temperature of 60°C to remove the ethanol.

-

The remaining aqueous solution can be freeze-dried to obtain a crude powder or used directly for purification.

-

Experimental Protocol: Purification of Stachyose

For many research applications, the crude extract requires further purification to remove co-extracted compounds like sucrose, raffinose, and monosaccharides. Biological purification is an effective method for selectively removing sucrose.

Materials and Reagents:

-

Crude stachyose extract

-

Wickerhamomyces anomalus yeast strain

-

Yeast culture medium

-

Incubator shaker

-

Centrifuge

-

0.45 µm syringe filters

Methodology:

-

Yeast Inoculum Preparation:

-

Culture Wickerhamomyces anomalus in a suitable medium at 30°C until it reaches the logarithmic growth phase.

-

-

Biological Purification (Sucrose Removal):

-

Dilute the crude stachyose extract with sterile deionized water (e.g., a 10-fold dilution).[6]

-

Adjust the pH of the diluted extract to 7.0.[6]

-

Inoculate the extract with the prepared yeast culture (e.g., 0.375% inoculum size).[6]

-

Incubate at 30°C with shaking (e.g., 150 rpm) for 12 hours.[6] During this time, the yeast will metabolize the sucrose without significantly degrading the stachyose and raffinose.[6]

-

-

Post-Purification Processing:

-

After incubation, centrifuge the mixture to pellet the yeast cells.

-

Collect the supernatant, which now contains a higher relative concentration of stachyose.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulates.

-

The purified extract can be concentrated and freeze-dried as described previously.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of stachyose in extracts.[8] Depending on the available equipment, either a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

Experimental Protocol: HPLC-RI Quantification of Stachyose

Equipment and Materials:

-

HPLC system equipped with a Refractive Index (RI) detector.

-

Amino-propyl bonded silica column (e.g., Hypersil NH2, 250 mm × 4.6 mm).[1]

-

This compound analytical standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Deionized water (HPLC grade).

-

0.45 µm membrane filters.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of stachyose standard at a concentration of 2.0 mg/mL in deionized water.

-

From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 1.0, 0.5, 0.25, 0.125 mg/mL) to generate a standard curve.

-

-

Sample Preparation:

-

Dissolve a known weight of the dried extract in deionized water to achieve a concentration within the range of the standard curve.

-

Vortex thoroughly to ensure complete dissolution.

-

Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

-

-

HPLC Conditions:

-

Data Analysis:

-

Run the standard solutions to generate a standard curve by plotting peak area against concentration.

-

Run the prepared samples.

-

Calculate the concentration of stachyose in the samples by comparing their peak areas to the standard curve. The retention time for stachyose under these conditions is approximately 12.3 minutes.[1]

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the extraction and analysis of this compound from natural sources.

Caption: Workflow for Stachyose Extraction and Analysis.

Caption: Logic Diagram for HPLC-based Quantification.

Conclusion

This guide provides a foundational understanding of the natural sourcing and laboratory-scale extraction of this compound. The detailed protocols for extraction, purification, and quantification offer researchers a practical starting point for their investigations. By utilizing these methods, scientists and drug development professionals can reliably obtain and analyze this compound, facilitating further research into its biological activities and therapeutic potential. The variability of stachyose content across different natural sources underscores the importance of precise quantification for reproducible experimental outcomes.

References

- 1. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101625350A - Method for measuring content of stachyose and raffnose in food - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Identification of a Strain for the Biological Purification of Soy Molasses to Produce Functional Soy Oligosaccharides and Optimize Purification Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aquaculture.ugent.be [aquaculture.ugent.be]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

Stachyose Hydrate: A Technical Guide on its Role as a Prebiotic Oligosaccharide

Executive Summary: Stachyose, a non-digestible tetrasaccharide, is a functional prebiotic that confers health benefits by modulating the host's gut microbiota.[1] Composed of two galactose units, one glucose unit, and one fructose unit, stachyose resists digestion in the upper gastrointestinal tract, allowing it to be selectively fermented by beneficial bacteria in the colon.[1][2][3] This selective fermentation promotes the proliferation of probiotic genera such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs) and a cascade of positive physiological effects.[1][4][5][6] These effects include strengthening the gut barrier, modulating the immune system, and improving metabolic health.[7][8][9] This document provides a technical overview of the mechanisms, quantitative effects, and experimental validation of stachyose hydrate as a potent prebiotic agent for researchers and drug development professionals.

Introduction to this compound

Stachyose is a naturally occurring oligosaccharide found in various plants, including beans, peas, and tubers.[2] Structurally, it is a tetrasaccharide belonging to the raffinose family of oligosaccharides.[10] As a prebiotic, stachyose is defined as a substrate that is selectively utilized by host microorganisms conferring a health benefit.[11] Its key characteristic is its resistance to hydrolysis by mammalian digestive enzymes, which allows it to reach the colon intact.[3][4] In the colon, it serves as a fermentable substrate for specific gut microbes, thereby altering the composition and activity of the gut microbiome.[6]

Prebiotic Mechanism of Action

The prebiotic activity of stachyose is a two-stage process:

-

Resistance to Digestion: The α-galactosidic linkages in stachyose are not susceptible to cleavage by enzymes in the human small intestine. This ensures its passage to the large intestine.[3]

-

Selective Fermentation: In the colon, stachyose is preferentially metabolized by beneficial bacteria, particularly Bifidobacteria and Lactobacilli, which possess the necessary enzymes (e.g., α-galactosidase) to break it down.[1][6] This selective fermentation gives these beneficial species a competitive advantage, leading to their proliferation while inhibiting the growth of pathogenic bacteria.[1][5]

Modulation of Gut Microbiota Composition

Stachyose administration consistently demonstrates a significant impact on the composition of the gut microbiota. It reliably increases the abundance of beneficial bacteria while reducing populations of potentially harmful microbes. Studies have shown that stachyose supplementation leads to an increase in microbial diversity and richness, which is often reduced in various disease states.[8][12]

Table 1: Quantitative Effects of Stachyose on Gut Microbiota

| Study Model | Dosage/Concentration | Key Microbial Changes | Reference |

|---|---|---|---|

| High-Fat Diet (HFD) Mice | 400 mg/kg/day | ↑ Parasutterella, Christensenellaceae_R-7_group↓ Firmicutes/Bacteroidetes ratio, ↓ Desulfovibrio, Roseburia | [9] |

| DSS-Induced Colitis Mice | Not Specified | ↑ Akkermansia, ↑ Lactobacillus | [12] |

| In Vitro Fermentation (Obese Children Fecal Samples) | Not Specified | ↑ Bifidobacterium, ↑ Faecalibacterium↓ Escherichia-Shigella, ↓ Parabacteroides | [5] |

| Spontaneous Type 2 Diabetic KKAy Mice | Not Specified | ↑ Bacteroidaceae, ↑ Akkermansiaceae↓ Lachnospiraceae | [13] |

| Hyperlipidemia Mice | High Dose (ST-H) | ↑ Species Diversity (Chao1, Shannon, Simpson indices)↓ Firmicutes/Bacteroidetes ratio |[8] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by colonic bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate, along with gases like CO₂ and H₂.[14][15] These metabolites are crucial signaling molecules that mediate many of the health benefits associated with prebiotics.[16]

-

Acetate: The most abundant SCFA, it serves as an energy source for peripheral tissues and influences lipid metabolism.[5][15]

-

Propionate: Primarily utilized by the liver, it plays a role in regulating gluconeogenesis and cholesterol synthesis.

-

Butyrate: The preferred energy source for colonocytes, it strengthens the gut barrier, has potent anti-inflammatory properties, and can induce apoptosis in cancer cells.[4]

Table 2: Impact of Stachyose Fermentation on SCFA Concentrations

| Study Model | Dosage/Concentration | Key SCFA Changes (in Cecal Content) | Reference |

|---|---|---|---|

| Diphenoxylate-Induced Constipation Mice | 1.5 g/kg body weight | ↑ Acetic acid (1105.87 ± 147.84 μg/g)↑ Propionic acid (306.86 ± 78.30 μg/g)↑ Isovaleric acid (23.33 ± 6.91 μg/g)↑ Isobutyric acid (26.56 ± 4.03 μg/g)↑ Valeric acid (39.81 ± 8.79 μg/g) | [10] |

| High-Fat Diet (HFD) Mice | 400 mg/kg/day | ↑ Butanoic acid (fecal) | [9] |

| In Vitro Fermentation (Obese Children Fecal Samples) | Not Specified | ↑ Acetate↓ Propionate | [5] |

| Type 2 Diabetic KKAy Mice (with Berberine) | Not Specified | ↓ Fecal SCFA concentrations (compared to Berberine alone) |[13] |

Downstream Physiological Effects and Signaling Pathways

The modulation of gut microbiota and subsequent SCFA production by stachyose initiates several downstream signaling pathways that benefit host health. A primary mechanism involves the activation of G-protein-coupled receptors (GPCRs) and the regulation of gene expression, such as through Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Caption: Stachyose-mediated gut health signaling cascade.

This pathway illustrates how stachyose alleviates inflammatory conditions like colitis. By promoting the growth of beneficial microbes, it increases butyrate production. Butyrate then activates the PPARγ signaling pathway, which exerts anti-inflammatory effects, in part by re-balancing the ratio of regulatory T cells (Treg) to pro-inflammatory Th17 cells and enhancing the expression of tight junction proteins to improve gut barrier integrity.[7]

Key Experimental Protocols

The prebiotic effects of stachyose are validated through standardized in vivo and in vitro models.

Protocol: In Vivo Murine Model of DSS-Induced Colitis

This model is used to assess the anti-inflammatory potential of stachyose in the context of inflammatory bowel disease (IBD).

-

Animal Model: C57BL/6 mice are typically used.

-

Acclimatization: Mice are acclimatized for one week with standard chow and water.

-

Grouping: Mice are randomly divided into groups: (1) Control (normal water), (2) Stachyose (stachyose in drinking water), (3) DSS Model (dextran sulfate sodium in water to induce colitis), (4) Stachyose + DSS (pretreatment with stachyose followed by DSS).

-

Intervention: The stachyose group receives a specified concentration (e.g., 200-600 mg/kg) via oral gavage daily for a period, typically 3 weeks.[7]

-

Induction of Colitis: The DSS and Stachyose + DSS groups receive 2-3% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.

-

Monitoring & Sample Collection: Body weight, stool consistency, and rectal bleeding are monitored daily. At the end of the experiment, mice are euthanized. Blood serum is collected for cytokine analysis (ELISA for TNF-α, IL-6, IL-10).[12] Colon tissue is collected for histological analysis (H&E staining) and measurement of length. Cecal contents are collected for 16S rDNA sequencing and SCFA analysis (gas chromatography).

-

Data Analysis: Statistical analysis is performed to compare disease activity index (DAI), cytokine levels, microbial composition, and SCFA concentrations between groups.

Protocol: In Vitro Fecal Fermentation Model

This model simulates the colonic environment to study the direct effects of stachyose on human gut microbiota.

-

Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors (or specific cohorts, e.g., obese children).[5]

-

Inoculum Preparation: A fecal slurry (e.g., 10% w/v) is prepared anaerobically in a buffered medium.

-

Fermentation Medium: A basal medium (e.g., YCFA medium) is prepared, containing peptones, yeast extract, salts, and a reducing agent.[5] The medium is divided into control vessels and treatment vessels supplemented with stachyose (e.g., 1% w/v).

-

Inoculation and Incubation: The fecal slurry is inoculated into the fermentation vessels under anaerobic conditions. The cultures are incubated at 37°C for a specified time (e.g., 24-48 hours).

-

Sample Analysis: Aliquots are taken at various time points (e.g., 0, 12, 24, 48h).

-

Microbiota Analysis: DNA is extracted for 16S rRNA gene sequencing to determine changes in bacterial composition.

-

Metabolite Analysis: Supernatant is analyzed for SCFA concentrations using gas chromatography (GC) or HPLC.

-

Gas Production: Gas production (H₂, H₂S, NH₃) can be measured to assess fermentation activity.[5]

-

-

Data Analysis: Changes in bacterial abundance and metabolite concentrations over time are compared between the control and stachyose-supplemented cultures.

Caption: General experimental workflow for prebiotic evaluation.

Conclusion and Future Directions

This compound is a well-documented prebiotic oligosaccharide that exerts significant beneficial effects on host health through the targeted modulation of the gut microbiota. Its ability to selectively stimulate the growth of beneficial bacteria, increase the production of health-promoting SCFAs like butyrate, and subsequently influence host signaling pathways makes it a compelling ingredient for functional foods and a candidate for therapeutic development. Future research should focus on large-scale human clinical trials to confirm its efficacy in various metabolic and inflammatory diseases, explore its synergistic effects with probiotics (as a synbiotic), and elucidate the specific mechanisms of action for a broader range of microbial species and host-microbe interactions.

References

- 1. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 2. Stachyose [tiiips.com]

- 3. In vitro fermentation profiles of different soybean oligosaccharides and their effects on skatole production and cecal microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparing Stachyose Powder with Other Prebiotic Supplements Article - ArticleTed - News and Articles [articleted.com]

- 5. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Prebiotic Power of Stachyose Hydrate: A Technical Guide to its Mechanism of Action on Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a functional tetrasaccharide, is emerging as a potent prebiotic with significant implications for gut health and the management of metabolic and inflammatory diseases. As a non-digestible carbohydrate, stachyose hydrate selectively stimulates the growth and activity of beneficial gut bacteria. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates the gut microbiota, leading to a cascade of positive physiological effects. Through the fermentation of stachyose, the gut microbiome produces a range of metabolites, most notably short-chain fatty acids (SCFAs), which play a pivotal role in maintaining intestinal homeostasis, enhancing gut barrier function, and modulating the host's immune system. This document details the key microbial shifts, the functional consequences of these changes, and the experimental methodologies used to elucidate these mechanisms, offering a valuable resource for researchers and professionals in the field.

Introduction

The human gastrointestinal tract is colonized by a complex and dynamic community of microorganisms, collectively known as the gut microbiota. This intricate ecosystem plays a crucial role in host physiology, influencing nutrition, metabolism, and immunity.[1] Dysbiosis, an imbalance in the gut microbial community, is associated with a range of pathologies, including inflammatory bowel disease, metabolic syndrome, and certain cancers. Prebiotics, such as this compound, are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.[2] Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, has demonstrated significant potential in beneficially modulating the gut microbiota.[3]

Mechanism of Action: A Multi-faceted Approach

The primary mechanism of action of this compound is its selective fermentation by specific gut microbes. Being indigestible by human enzymes in the upper gastrointestinal tract, stachyose arrives in the colon intact, where it serves as a substrate for saccharolytic bacteria.[4] This selective utilization leads to three core downstream effects: modulation of gut microbiota composition, production of beneficial metabolites, and subsequent positive regulation of host physiological functions.

Modulation of Gut Microbiota Composition

Numerous in vitro and in vivo studies have demonstrated the potent ability of stachyose to reshape the gut microbial landscape. The primary beneficiaries of stachyose supplementation are bacteria known for their health-promoting properties.

-

Proliferation of Beneficial Bacteria: Stachyose consistently promotes the growth of Bifidobacterium and Lactobacillus, two of the most well-characterized probiotic genera.[1][3] Furthermore, it has been shown to significantly increase the abundance of Akkermansia muciniphila, a mucin-degrading bacterium associated with a healthy gut lining and improved metabolic outcomes.[1][5] Other beneficial microbes that are positively impacted include Faecalibacterium, a major butyrate producer.[3][6]

-

Inhibition of Potentially Pathogenic Bacteria: Concurrent with the increase in beneficial microbes, stachyose has been observed to reduce the relative abundance of potentially harmful bacteria such as Bacteroides and Escherichia-Shigella.[3][6] This competitive exclusion and the creation of a less favorable gut environment for pathogens contribute to its protective effects.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate.[3][7] These metabolites are central to the health benefits attributed to prebiotics.

-

Acetate and Propionate: These SCFAs are readily absorbed into the bloodstream and can influence systemic metabolic processes.[6]

-

Butyrate: Butyrate is the preferred energy source for colonocytes and plays a critical role in maintaining the integrity of the intestinal barrier.[3] It also has potent anti-inflammatory properties.

The increased production of SCFAs leads to a reduction in the luminal pH of the colon. This acidic environment further inhibits the growth of pH-sensitive pathogenic bacteria.

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is essential for preventing the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut lumen into the circulation. Stachyose enhances this barrier through multiple mechanisms:

-

Increased Expression of Tight Junction Proteins: Studies have shown that stachyose supplementation upregulates the expression of key tight junction proteins, including occludin and zonula occludens-1 (ZO-1).[5][8] These proteins form a seal between intestinal epithelial cells, reducing intestinal permeability.

-

Promotion of Mucin Production: By stimulating the growth of mucin-degrading bacteria like Akkermansia muciniphila, stachyose indirectly promotes the turnover and production of the protective mucus layer.[5]

Modulation of the Immune System

The gut microbiota and its metabolites have a profound impact on the host's immune system. Stachyose-mediated modulation of the gut ecosystem leads to a more balanced immune response.

-

Reduction of Pro-inflammatory Cytokines: Stachyose administration has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and IL-17.[1][5] This anti-inflammatory effect is partly mediated by the action of butyrate.

-

Increased Secretory Immunoglobulin A (sIgA): Stachyose can increase the levels of sIgA, a critical antibody in the mucosal immune system that helps to neutralize pathogens.[5]

Data Presentation: Quantitative Effects of Stachyose

The following tables summarize the quantitative data from key studies investigating the effects of stachyose on gut microbiota and SCFA production.

Table 1: Effect of Stachyose on the Relative Abundance of Key Gut Microbial Genera

| Microbial Genus | Treatment Group | Control Group | Fold Change / % Change | Study Reference |

| Akkermansia | Stachyose | Control | Increased | [1] |

| Lactobacillus | Stachyose | Control | Increased | [1] |

| Bifidobacterium | Stachyose | Control | Increased | [3] |

| Faecalibacterium | Stachyose | Control | Increased | [3] |

| Prevotella | Stachyose | Control | Increased | [3] |

| Bacteroides | Stachyose | Control | Decreased | [3] |

| Escherichia-Shigella | Stachyose | Control | Decreased | [3] |

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Concentrations

| SCFA | Treatment Group (Concentration) | Control Group (Concentration) | p-value | Study Reference |

| Acetic Acid | Significantly Increased | Baseline | <0.05 | [3] |

| Butyric Acid | Significantly Increased | Baseline | <0.05 | [3] |

| Propionic Acid | Increased | Baseline | - | [8] |

| Isobutyric Acid | Decreased | Baseline | - | [3] |

| Pentanoic Acid | Decreased | Baseline | - | [3] |

| Isopentanoic Acid | Decreased | Baseline | - | [3] |

Experimental Protocols

In Vitro Fecal Fermentation Model

This model is used to study the direct effects of stachyose on the human gut microbiota in a controlled environment.

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are homogenized in a pre-reduced anaerobic buffer.

-

Fermentation: A defined concentration of stachyose (e.g., 1% w/v) is added to the fecal slurry as the sole carbon source. A control group without stachyose is also prepared.

-

Incubation: The slurries are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).

-

Sample Analysis: At different time points, aliquots are collected for:

-

16S rRNA gene sequencing: To analyze the microbial community composition.

-

Gas chromatography (GC): To quantify SCFA concentrations.

-

pH measurement: To assess the change in acidity.

-

In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This animal model is employed to investigate the protective effects of stachyose in the context of intestinal inflammation.

-

Animal Model: Mice are randomly divided into groups: control, DSS-only, stachyose-only, and stachyose + DSS.

-

Stachyose Administration: The stachyose groups receive a daily oral gavage of stachyose solution for a predefined period.

-

Induction of Colitis: The DSS and stachyose + DSS groups are given DSS in their drinking water to induce colitis.

-

Monitoring: Mice are monitored daily for clinical signs of colitis (body weight loss, stool consistency, rectal bleeding).

-

Sample Collection and Analysis: At the end of the experiment, samples are collected for:

-

Histological analysis of the colon: To assess tissue damage and inflammation.

-

ELISA: To measure cytokine levels in serum or colon tissue.

-

16S rRNA gene sequencing of fecal or cecal contents: To analyze the gut microbiota composition.

-

Western blot or qPCR: To measure the expression of tight junction proteins.

-

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Core mechanism of stachyose action in the gut.

Caption: Experimental workflow for in vitro fecal fermentation.

Caption: Stachyose-mediated inhibition of the NF-κB signaling pathway.

Conclusion

This compound exhibits robust prebiotic activity, driving significant and beneficial shifts in the gut microbiota. Its ability to promote the growth of health-associated bacteria, increase the production of SCFAs, enhance intestinal barrier integrity, and modulate the immune system underscores its therapeutic potential. For researchers and drug development professionals, stachyose represents a promising candidate for the development of novel strategies to prevent and manage a wide range of gut-related and systemic disorders. Further research, including well-controlled human clinical trials, is warranted to fully elucidate its clinical efficacy and optimize its application.[9]

References

- 1. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stachyose increases intestinal barrier through Akkermansia muciniphila and reduces gut inflammation in germ-free mice after human fecal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of clinical safety and beneficial effects of stachyose-enriched α-galacto-oligosaccharides on gut microbiota and bowel function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachyose Hydrate: A Key Modulator of Plant Physiology and Stress Resilience

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is emerging as a critical player in plant physiology and adaptation to environmental challenges. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is not merely a carbohydrate reserve but a multifaceted molecule implicated in desiccation tolerance, abiotic stress responses, and programmed cell death (PCD)[1][2][3]. This technical guide provides a comprehensive overview of the functions of stachyose hydrate in plants, with a focus on its role in stress physiology. It is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the protective and signaling properties of this intriguing oligosaccharide.

Core Functions of Stachyose in Plant Physiology

In plant systems, stachyose fulfills several fundamental roles:

-

Carbon Storage and Transport: As a soluble carbohydrate, stachyose serves as a readily metabolizable energy source, particularly during seed germination[2]. It is also a significant form of transport sugar in the phloem of certain plant families.

-

Desiccation Tolerance in Seeds: A primary and well-documented function of stachyose is its contribution to desiccation tolerance in orthodox seeds. Accumulating during the late stages of seed maturation, stachyose, along with other RFOs, is thought to protect cellular structures from damage induced by water loss[1]. This protective mechanism is crucial for long-term seed viability.

Stachyose in Plant Stress Responses

Plants, being sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental stressors. Stachyose has been identified as a key metabolite in these defense strategies.

Abiotic Stress

Stachyose accumulation is a notable response to various abiotic stresses, including drought, salinity, and cold. Its proposed mechanisms of action include:

-

Osmotic Adjustment: Under conditions of water deficit, the accumulation of soluble sugars like stachyose can lower the cellular water potential, facilitating water retention and maintaining turgor pressure.

-

Antioxidant Activity: Stachyose has been shown to possess antioxidant properties, scavenging reactive oxygen species (ROS) that accumulate during stress conditions and cause oxidative damage to cellular components.

-

Membrane and Protein Stabilization: By replacing water molecules, stachyose can form hydrogen bonds with membranes and proteins, helping to maintain their structural integrity during dehydration.

Biotic Stress

While less studied than its role in abiotic stress, emerging evidence suggests that stachyose may also be involved in plant defense against pathogens, potentially acting as a signaling molecule to activate defense responses.

Quantitative Data on Stachyose Function

The following tables summarize quantitative data from various studies, illustrating the significant changes in stachyose content in response to stress and its correlation with stress tolerance.

Table 1: Stachyose Content in Response to Abiotic Stress

| Plant Species | Tissue | Stress Condition | Stachyose Content Change | Reference |

| Pisum sativum (Pea) | Epicotyl | Osmotic Stress (-1.5 MPa PEG) for 48h | Increase | [4] |

| Pisum sativum (Pea) | Root | Osmotic Stress (-1.5 MPa PEG) for 48h | Increase | [4] |

| Tripogon loliiformis | Shoots | Dehydration | Increased accumulation | [1] |

| Glycine max (Soybean) | Seed | Normal Maturation | PI 603176A (low stachyose mutant) has 0.5% stachyose compared to ~5% in wild type | [2] |

| Common bean | Leaves | Drought Stress | Upregulation of stachyose synthase gene, though stachyose was not detected | [5] |

Table 2: Stachyose and Seed Desiccation Tolerance

| Plant Species | Developmental Stage | Correlation | Key Finding | Reference |

| Soybean | Seed Maturation | Positive | Accumulation of stachyose correlates with the acquisition of desiccation tolerance. | [1] |

| Arabidopsis | Seed Maturation | Positive | Stachyose biosynthesis is a key factor for the acquisition of desiccation tolerance. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of stachyose in plants.

Quantification of Stachyose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the extraction and quantification of stachyose from plant tissues.

a. Sample Preparation and Extraction:

-

Harvest fresh plant material (leaves or seeds) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% (v/v) ethanol and vortex thoroughly.

-

Incubate the mixture at 80°C for 1 hour to extract soluble sugars.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Collect the supernatant, which contains the soluble sugars.

-

For samples with high lipid content (e.g., some seeds), a defatting step with chloroform may be necessary prior to ethanol extraction[6].

-

The supernatant can be dried under vacuum and reconstituted in a known volume of ultrapure water before HPLC analysis.

b. HPLC Analysis:

-

System: An HPLC system equipped with a refractive index (RI) detector is typically used for sugar analysis[6].

-

Column: An amino-based column (e.g., Hypersil NH2, 250 mm × 4.6 mm i.d.) is commonly employed[6].

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30, v/v) is often used[6].

-

Flow Rate: A flow rate of 1.0 mL/min is typical[6].

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C[6].

-

Injection Volume: Inject 20 µL of the prepared sample extract.

-

Quantification: Stachyose is identified and quantified by comparing the retention time and peak area to those of a known stachyose standard.

Gene Expression Analysis of Stachyose Synthase (STS) by qRT-PCR

This protocol describes how to measure the expression level of the gene encoding stachyose synthase, a key enzyme in stachyose biosynthesis.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers specific to the stachyose synthase gene of the plant species being studied.

-

Prepare a reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Use a reference gene (e.g., actin or ubiquitin) for normalization of the expression data.

-

Calculate the relative gene expression using the ΔΔCt method.

Investigation of Stachyose-Induced Programmed Cell Death (PCD)

This workflow describes an approach to study the role of stachyose in inducing PCD in plant cells[1].

a. Plant Material and Treatment:

-

Use a plant species known to be sensitive to PCD inducers (e.g., Nicotiana benthamiana).

-

Infiltrate leaves with different concentrations of a sterile stachyose solution. Use a buffer solution as a negative control and a known PCD inducer (e.g., oxalic acid) as a positive control.

b. DNA Laddering Assay:

-

After a specific incubation period (e.g., 24-48 hours), harvest the infiltrated leaf tissue.

-

Extract genomic DNA from the tissue.

-

Run the extracted DNA on an agarose gel.

-

Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments is indicative of the internucleosomal DNA cleavage that occurs during apoptosis-like PCD.

c. TUNEL Assay:

-

Fix the treated leaf tissue and embed it in paraffin.

-

Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on tissue sections according to the manufacturer's instructions.

-

This assay labels the fragmented DNA characteristic of PCD, which can be visualized using fluorescence microscopy.

Signaling Pathways and Regulatory Networks

Stachyose is increasingly recognized as a signaling molecule in the complex network of plant stress responses. While the precise signaling cascade is still under investigation, a general model is emerging.

The diagram above illustrates the induction of stachyose biosynthesis under abiotic stress, leading to the accumulation of stachyose which then contributes to various cellular protective mechanisms. In sensitive plants, high concentrations of stachyose may also trigger programmed cell death.

This workflow outlines the key steps in an experiment designed to investigate the role of stachyose in plant stress responses, from stress application to various molecular and physiological analyses.

Conclusion and Future Perspectives

This compound is a pivotal molecule in plant physiology, with significant implications for stress tolerance. Its roles as an osmoprotectant, antioxidant, and signaling molecule are becoming increasingly clear. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of stachyose action.

Future research should focus on elucidating the specific signaling pathways initiated by stachyose, identifying its receptors, and understanding the downstream targets of its signaling cascade. A deeper understanding of how stachyose regulates programmed cell death will also be crucial. For drug development professionals, harnessing the protective properties of stachyose or manipulating its biosynthetic pathway in crops could lead to the development of more resilient agricultural systems capable of withstanding the challenges of a changing climate. The potential of stachyose as a natural, non-toxic compound for enhancing stress tolerance in plants warrants continued and expanded investigation.

References

- 1. Stachyose triggers apoptotic like cell death in drought sensitive but not resilient plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stachyose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Stachyose Hydrate in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a functional tetrasaccharide, is increasingly recognized for its significant biological activities within mammalian systems. As a prebiotic, its primary mode of action is the modulation of the gut microbiota, leading to a cascade of beneficial effects including the amelioration of inflammatory conditions, improvement of metabolic parameters, and enhancement of intestinal barrier integrity. This technical guide provides a comprehensive overview of the current understanding of stachyose hydrate's biological functions, with a focus on its impact on inflammatory bowel disease, metabolic syndrome, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising field.

Introduction

Stachyose is a naturally occurring oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] It is found in a variety of plants, including soybeans and other beans.[1] In mammalian systems, stachyose is largely indigestible in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial bacteria.[2] This prebiotic activity is the cornerstone of its diverse physiological effects. This guide will delve into the multifaceted biological activities of this compound, with a particular focus on its anti-inflammatory, metabolic-regulating, and gut barrier-enhancing properties.

Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

The primary mechanism through which stachyose exerts its biological effects is by modulating the composition and function of the gut microbiota. As a prebiotic, stachyose promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of potentially pathogenic bacteria.[3][4] A notable effect of stachyose is the significant increase in the abundance of Akkermansia muciniphila, a mucin-degrading bacterium associated with a healthy gut environment.[4][5]

The fermentation of stachyose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6] These SCFAs are crucial signaling molecules that mediate many of the health benefits associated with stachyose consumption. Butyrate, in particular, serves as the primary energy source for colonocytes and has potent anti-inflammatory and immunomodulatory properties.[7]

Experimental Workflow for Gut Microbiota Analysis

Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Anti-Inflammatory Effects

Stachyose has demonstrated significant anti-inflammatory properties in various preclinical models, particularly in the context of inflammatory bowel disease (IBD). Its anti-inflammatory effects are multifaceted, involving the modulation of immune responses and the inhibition of pro-inflammatory signaling pathways.

Amelioration of Colitis

In dextran sulfate sodium (DSS)-induced colitis models in mice, oral administration of stachyose has been shown to alleviate disease severity, as evidenced by reduced weight loss, decreased disease activity index (DAI), and increased colon length.[8][9] Histological analysis of colon tissue from stachyose-treated mice reveals reduced mucosal damage, decreased inflammatory cell infiltration, and preserved crypt architecture.[9]

Modulation of Inflammatory Cytokines

Stachyose treatment significantly reduces the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, in both in vitro and in vivo models of inflammation.[10][11] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[7]

Quantitative Data on Anti-Inflammatory Effects of Stachyose in DSS-Induced Colitis in Mice

| Parameter | Control Group | DSS Group | Stachyose + DSS Group | Dosage | Duration | p-value | Reference |

| IL-6 (pg/mL) | 30.58 ± 3.59 | 672.45 ± 120.05 | 306.36 ± 59.39 | 1.5 g/kg/day | 28 days | < 0.01 | [12] |

| Colon Length Shortening Rate | ~0% | 38.9% | 16.7% | 1.5 g/kg/day | 28 days | N/A | [9] |

Note: Data are presented as mean ± SEM or as reported in the study. N/A indicates that the specific value was not available in the search results.

Inhibition of the TLR4/NF-κB Signaling Pathway

A key molecular mechanism underlying the anti-inflammatory effects of stachyose is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate TLR4, leading to a signaling cascade that results in the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. Stachyose has been shown to suppress the expression of TLR4 and the phosphorylation of NF-κB p65, thereby dampening the inflammatory response.[11]

Caption: Inhibition of the TLR4/NF-κB signaling pathway by stachyose.

Regulation of Metabolic Health

Stachyose has emerged as a potential therapeutic agent for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia. Its beneficial effects on metabolic health are attributed to its influence on the gut microbiota, SCFA production, and the regulation of key metabolic pathways.

Hypoglycemic Effects

Studies in animal models of type 2 diabetes have shown that stachyose can improve glucose metabolism. When combined with berberine, stachyose was more effective at controlling blood glucose, improving insulin resistance, and preserving islet function than berberine alone.[13][14] In streptozotocin-induced diabetic mice, an extract rich in stachyose significantly reduced fasting blood glucose levels and improved insulin sensitivity.[1]

Hypolipidemic Effects

In mice fed a high-fat diet, stachyose supplementation has been shown to attenuate weight gain, reduce fat deposition, and improve lipid profiles.[15][16] It can lower serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[16]

Quantitative Data on Metabolic Effects of Stachyose

| Parameter | Model | Treatment | Outcome | Dosage | Duration | p-value | Reference |

| Fasting Blood Glucose | Streptozotocin-induced diabetic mice | Stachyose-rich extract | Reduced from 278.12 to 127.50 mg/dL | 750 mg/kg | 28 days | < 0.01 | [1] |

| Fasting Blood Glucose | Streptozotocin-induced diabetic mice | Stachyose-rich extract | Reduced from 238.97 to 177.12 mg/dL | 1500 mg/kg | 28 days | < 0.01 | [1] |

| Body Weight | High-fat diet-fed mice | Stachyose | Significantly lower than model group | High dose | N/A | < 0.05 | [15] |

Note: Data are presented as reported in the study. N/A indicates that the specific value was not available in the search results.

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Stachyose has been shown to strengthen the intestinal barrier, which is often compromised in inflammatory and metabolic diseases.

Upregulation of Tight Junction Proteins

Stachyose enhances the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which are critical for maintaining the integrity of the intestinal epithelial barrier. This effect is often mediated by the increased production of SCFAs, particularly butyrate.

Activation of the Butyrate-Derived PPARγ Signaling Pathway

Butyrate, produced from the fermentation of stachyose, can activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating inflammation and maintaining intestinal homeostasis.[7][8] Activation of PPARγ can lead to the suppression of inflammatory responses and the enhancement of intestinal barrier function.

Caption: Activation of the butyrate-derived PPARγ signaling pathway by stachyose.

Detailed Experimental Protocols

DSS-Induced Colitis in Mice

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[17][18]

-

Stachyose Treatment: Stachyose is typically administered daily by oral gavage at doses ranging from 200 mg/kg to 1.5 g/kg body weight, starting before and continuing throughout the DSS administration period.[9][12]

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated based on daily monitoring of body weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measured after sacrifice as an indicator of inflammation.

-

Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[9]

-

16S rRNA Gene Sequencing of Gut Microbiota

-

Sample Collection: Fecal samples are collected from mice and immediately stored at -80°C.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R).[4][19]

-

Sequencing: The amplified products are sequenced on a high-throughput platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Raw sequencing reads are processed using pipelines such as QIIME or DADA2 for quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment.[4][20]

ELISA for Inflammatory Cytokines in Serum

-

Sample Collection: Blood is collected from mice, and serum is separated by centrifugation.

-

ELISA Procedure: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.[21] This typically involves coating a 96-well plate with a capture antibody, adding the serum samples, followed by a detection antibody, a substrate, and measuring the absorbance.

Western Blot Analysis of Tight Junction Proteins

-

Protein Extraction: Colon tissues are homogenized in RIPA lysis buffer containing protease inhibitors to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against tight junction proteins (e.g., occludin, ZO-1) and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound exhibits a remarkable range of biological activities in mammalian systems, primarily driven by its ability to modulate the gut microbiota. Its prebiotic effects lead to the production of beneficial SCFAs, which in turn mediate its anti-inflammatory, metabolic-regulating, and intestinal barrier-enhancing properties. The inhibition of the TLR4/NF-κB pathway and the activation of the PPARγ pathway are key molecular mechanisms underlying these effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of stachyose in a variety of diseases. Future research should focus on clinical trials to validate these preclinical findings and to establish optimal dosages and formulations for human use.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome [mdpi.com]

- 3. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stachyose Exerts Anticolitis Efficacy by Re-balancing Treg/Th17 and Activating the Butyrate-Derived PPARγ Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stachyose modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raffinose Ameliorates DSS-Induced Colitis in Mice by Modulating Gut Microbiota and Targeting the Inflammatory TLR4–MyD88–NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the anti-inflammatory effect of stachyose by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-digestive stachyose enhances bioavailability of isoflavones for improving hyperlipidemia and hyperglycemia in mice fed with high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]

- 20. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model [mdpi.com]

- 21. Analysis of inflammation-related cytokines in serum by enzyme-linked immunosorbent assay (ELISA) [bio-protocol.org]

The In Vivo Metabolism of Stachyose Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose hydrate, a non-digestible tetrasaccharide, functions as a prebiotic, exerting its primary metabolic effects through fermentation by the gut microbiota. This process leads to the production of beneficial metabolites, principally short-chain fatty acids (SCFAs), which in turn modulate host physiology. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its journey through the gastrointestinal tract, its impact on the gut microbial ecosystem, and the subsequent downstream signaling events. This document synthesizes quantitative data from various studies, outlines key experimental protocols for its study, and presents visual representations of the core metabolic and signaling pathways.

Introduction

Stachyose is a functional oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. Due to the absence of α-galactosidase in the human small intestine, stachyose is not hydrolyzed and absorbed in the upper gastrointestinal tract. Instead, it travels to the colon, where it is selectively fermented by commensal bacteria[2]. This selective fermentation underscores its role as a prebiotic, promoting the growth of beneficial bacteria and influencing the composition and metabolic output of the gut microbiome. The primary products of stachyose fermentation are short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which serve as energy sources for colonocytes and act as signaling molecules with systemic effects[2][3].

In Vivo Metabolism of this compound

Digestion and Absorption

Studies in animal models have demonstrated that the intestinal absorption of stachyose is minimal. The bioavailability of orally administered stachyose is low, with the majority of the unabsorbed compound being metabolized by the intestinal microflora.

Gut Microbiota Fermentation

Upon reaching the colon, stachyose is readily fermented by specific bacterial populations. This fermentation process is the cornerstone of its metabolic impact.

Key Fermenting Bacteria:

-

Bifidobacterium : Stachyose consumption has been shown to significantly increase the abundance of Bifidobacteria[2][4].

-

Lactobacillus : An increase in the population of Lactobacilli is another common finding in studies investigating the effects of stachyose[5].

-

Faecalibacterium : This butyrate-producing bacterium is also positively modulated by stachyose supplementation[4].

The fermentation of stachyose leads to a decrease in the abundance of potentially pathogenic bacteria, such as Escherichia-Shigella[4].

Primary Metabolites: Short-Chain Fatty Acids (SCFAs)

The anaerobic fermentation of stachyose by gut bacteria results in the production of SCFAs. The three primary SCFAs are:

-

Acetate: The most abundant SCFA, which can be utilized by peripheral tissues[3].

-

Propionate: Primarily metabolized by the liver, where it is involved in gluconeogenesis[3].

-

Butyrate: The preferred energy source for colonocytes, playing a crucial role in maintaining gut barrier integrity and exhibiting anti-inflammatory properties[3].

Quantitative Data on Stachyose Metabolism

The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of stachyose supplementation.

Table 1: Effects of Stachyose on Gut Microbiota Composition

| Bacterial Genus | Study Population/Model | Stachyose Dosage | Duration | Change in Relative Abundance | Reference |

| Bifidobacterium | Obese Children (in vitro) | Not specified | 24 hours | Significant Increase | [2][4] |

| Faecalibacterium | Obese Children (in vitro) | Not specified | 24 hours | Significant Increase | [2][4] |

| Lactobacillus | Weanling Pigs | 1% of diet | 3 weeks | Increased in ileum | [6] |

| Bifidobacterium | Weanling Pigs | 1% of diet | 3 weeks | Increased in cecum and colon | [6] |

| Escherichia-Shigella | Obese Children (in vitro) | Not specified | 24 hours | Significant Decrease | [2][4] |

| Enterobacteria | Weanling Pigs | 1% of diet | 3 weeks | Decreased in colon | [6] |

Table 2: Effects of Stachyose on Fecal/Cecal SCFA Concentrations

| SCFA | Study Population/Model | Stachyose Dosage | Duration | Change in Concentration | Reference |

| Acetate | Obese Children (in vitro) | Not specified | 24 hours | Significant Increase | [2][7] |

| Propionate | Obese Children (in vitro) | Not specified | 24 hours | Reduction | [2][7] |

| Butyrate | HFD-fed Mice | 400 mg/kg | Not specified | Increased fecal level | [8] |

| Total Volatile Fatty Acids | Weanling Pigs | 1% of diet | 3 weeks | Highest in ileum, cecum, and colon | [6] |

Experimental Protocols

Quantification of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the derivatization-free quantification of SCFAs in various biological samples[9][10].

1. Sample Preparation:

- Homogenize 30 mg of tissue (e.g., feces, cecal content) or use 30 µL of plasma.

- Add 293.75 μL of ethanol and 6.25 µL of a deuterated internal standard mix.

- Homogenize the samples (e.g., using a bead beater) and centrifuge at 13,000 x g for 10 minutes.

- Transfer the supernatant to a new tube, add 5 μL of 0.8 M NaOH, and evaporate the solvents using a vacuum centrifuge.

- Re-dissolve the residue in 50 μL of ethanol and acidify with 10 μL of 0.6 M succinic acid immediately before analysis[10].

2. GC-MS Analysis:

- Column: DB-FFAP column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp to 95°C at 40°C/min, hold for 1 min, ramp to 140°C at 5°C/min, and finally ramp to 200°C at 40°C/min.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Detection Mode: Selected Ion Monitoring (SIM) for quantification[11].

Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines the general steps for analyzing the gut microbial community.

1. DNA Extraction:

- Extract total bacterial DNA from fecal or cecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.

- Assess DNA quality and concentration using agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop)[12].

2. PCR Amplification:

- Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using specific primers (e.g., 338F and 806R) with barcode sequences for sample multiplexing[12].

- Perform PCR in a thermal cycler with appropriate cycling conditions.

3. Library Preparation and Sequencing:

- Purify the PCR products and quantify the DNA concentration.

- Pool the amplified DNA from different samples in equimolar concentrations.

- Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq/HiSeq).

4. Bioinformatic Analysis:

- Process the raw sequencing reads to remove low-quality sequences, chimeras, and barcodes.

- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).

- Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

- Perform downstream analyses, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing.

Signaling Pathways and Visualizations

Overview of Stachyose Metabolism and its Effects

The following diagram illustrates the overall workflow of stachyose metabolism in vivo.

References

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 4. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic analysis of stachyose contribution to the growth of Lactobacillus acidophilus CICC22162 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of stachyose on performance, diarrhoea incidence and intestinal bacteria in weanling pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children [frontiersin.org]

- 8. Regulatory Effects of Stachyose on Colonic and Hepatic Inflammation, Gut Microbiota Dysbiosis, and Peripheral CD4+ T Cell Distribution Abnormality in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic impact of stachyose on hyperlipidaemia caused by a high-fat diet in mice as revealed by gut microbiota and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Stachyose Hydrate: A Technical Guide to its Functional Food Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose hydrate, a naturally occurring tetrasaccharide, is emerging as a significant functional food ingredient with considerable potential for improving human health. As a member of the raffinose family of oligosaccharides, it resists digestion in the upper gastrointestinal tract, reaching the colon intact where it exerts its beneficial effects primarily as a prebiotic. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its prebiotic activity, impact on gut microbiota and their metabolites, and its immunomodulatory and gut barrier-enhancing properties. Detailed experimental protocols and quantitative data are presented to support its efficacy and mechanism of action. Furthermore, this guide explores the molecular signaling pathways influenced by stachyose, offering a foundation for future research and development in the functional food and pharmaceutical industries.

Introduction

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. Found in various plants, including soybeans and Chinese artichoke (Stachys tuberifera), this compound is the hydrated form of this oligosaccharide[2]. Its limited digestion by human enzymes allows it to function as a prebiotic, selectively stimulating the growth and activity of beneficial bacteria in the colon, such as Bifidobacteria and Lactobacilli[3]. This targeted fermentation is central to its health-promoting effects, which include modulation of the gut microbiome, production of beneficial metabolites, and enhancement of intestinal barrier function[3]. This guide will delve into the scientific evidence supporting the use of this compound as a functional food ingredient, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties

This compound is a white, crystalline powder with a mildly sweet taste, approximately 28% as sweet as sucrose on a weight basis[1]. It is highly soluble in water and possesses a low caloric value, ranging from 1.5 to 2.4 kcal/g[1]. Its stability under various processing conditions makes it a versatile ingredient in a wide range of food and beverage applications[2].

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from preclinical and in vitro studies on this compound.

Table 1: Prebiotic Effects of Stachyose on Gut Microbiota Composition

| Study Type | Model | Stachyose Concentration/Dose | Duration | Key Findings | Reference |

| In vitro fermentation | Human fecal microbiota from obese children | Not specified | 24 hours | Increased: Bifidobacterium (from 6.15% to 55.08%), Faecalibacterium (from 0.49% to 2.56%). Decreased: Escherichia-Shigella (from 49.11% to 13.21%), Parabacteroides (from 1.06% to 0.24%), Eggerthella (from 0.64% to 0.03%), Flavonifractor (from 0.78% to 0.05%). | [2] |

| In vitro fermentation | Human fecal microbiota | 0.2%, 0.4%, 0.8% | 24 hours | Increased: Bifidobacteria, Faecalibacterium, Lactobacillus, Prevotella. Decreased: Bacteroides, Escherichia-Shigella. | [4] |

| In vivo | DSS-induced colitis mice | Not specified | Not specified | Increased: Akkermansia (from 0.004% to 0.102% relative abundance), Lactobacillus (from 0.175% to 0.355% relative abundance). Decreased: Escherichia-Shigella (from 0.175% to 0.036% relative abundance in DSS + stachyose group vs. DSS group). | [5] |

| Human clinical trial | Healthy adults | 5 g/day | 14 days | Increased: Fecal bifidobacteria and lactobacilli. Decreased: Fecal Clostridium perfringens. | [1] |

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production

| Study Type | Model | Stachyose Concentration/Dose | Duration | Key Findings | Reference |

| In vitro fermentation | Human fecal microbiota from obese children | Not specified | 24 hours | Increased: Acetate. Decreased: Propionate, Isovalerate. | [2] |

| In vitro fermentation | Human fecal microbiota | 0.2%, 0.4%, 0.8% | 24 hours | Increased: Acetic acid, Butyric acid. Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid. | [4] |

| In vivo | High-fat diet-fed mice | 400 mg/kg | Not specified | Increased: Fecal butanoic acid. | [6] |

Table 3: Antioxidant Properties of Stachys Species Extracts

| Assay | Plant Extract | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Stachys anisochila | 17.90 | [3] |

| DPPH Radical Scavenging | Stachys beckeana | 20.90 | [3] |

| DPPH Radical Scavenging | Stachys alpina ssp. dinarica | 26.14 | [3] |

| DPPH Radical Scavenging | L-Ascorbic Acid (Standard) | 4.09 | [3] |

Note: Data represents the antioxidant activity of methanol extracts from different Stachys species, not purified this compound. The antioxidant activity is attributed mainly to the polyphenolic content of the extracts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.